(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol
Description
This cyclopentanol derivative is a key intermediate in synthetic organic chemistry, particularly in the preparation of nucleoside analogs and protected amino alcohols. Its structure features:
- A cyclopentanol core with stereochemical configurations (1S,2S,4R).
- A triisopropylsilyl (TIPS) ether group at the C2 position, providing steric protection for the hydroxymethyl moiety.
- A tritylamino (triphenylmethylamine) group at the C4 position, serving as a protecting group for the amine functionality.
The compound is synthesized via silylation and tritylation reactions, as demonstrated in Example 12 of a European patent, where tetrabutylammonium fluoride (TBAF) in THF is used to deprotect intermediates . Its stability under basic conditions and compatibility with nucleophilic reagents make it valuable in multi-step syntheses.
Properties
Molecular Formula |
C34H47NO2Si |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
2-[tri(propan-2-yl)silyloxymethyl]-4-(tritylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C34H47NO2Si/c1-25(2)38(26(3)4,27(5)6)37-24-28-22-32(23-33(28)36)35-34(29-16-10-7-11-17-29,30-18-12-8-13-19-30)31-20-14-9-15-21-31/h7-21,25-28,32-33,35-36H,22-24H2,1-6H3 |
InChI Key |
PLKHXNVQIXTFTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CC(CC1O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using triisopropylsilyl chloride, followed by the introduction of the tritylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tritylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and other common reducing agents.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, facilitating the study of stereochemistry and chiral catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug-receptor interactions.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural distinctions and functional group variations among related cyclopentanol-based compounds:
Research Findings and Data Tables
Stability Under Reaction Conditions
Pharmacokinetic Properties (Theoretical)
Biological Activity
The compound (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol is a novel chemical entity with potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a cyclopentanol core modified with a triisopropylsilyl ether and a tritylamine substituent. Its molecular formula is , with a molecular weight of approximately 933.15 g/mol. The stereochemistry is critical for its biological activity, as indicated by its specific configuration at the chiral centers.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that modifications at the C-4 position of related compounds enhance their antiproliferative effects against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and cell cycle arrest in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | SW480 | 3.8 | G2/M phase arrest |
| Compound C | A549 | 4.5 | Caspase activation |
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of the Nedd8-activating enzyme (NAE) . NAE inhibitors are gaining attention due to their potential in cancer therapy by disrupting protein modification pathways that are crucial for tumor growth and survival . The structural features of the compound facilitate binding to the active site of NAE, leading to effective inhibition.
Case Studies
- Case Study on NAE Inhibition : A recent study demonstrated that derivatives of this compound effectively inhibited NAE in cellular assays, resulting in reduced proliferation of cancer cells. The study utilized both biochemical assays and cellular models to confirm the efficacy of these inhibitors.
- In Vivo Efficacy : Another research project evaluated the in vivo effects of this compound in murine models bearing xenografts of human tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound's mechanism may involve both direct cytotoxicity and modulation of tumor microenvironment factors.
Q & A
Basic Question: What are the critical considerations for synthesizing (1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol?
Answer:
The synthesis requires precise control of stereochemistry at the 1S, 2S, and 4R positions. Key steps include:
- Protecting group strategy : The triisopropylsilyl (TIPS) group protects the hydroxymethyl moiety, while the trityl (triphenylmethyl) group protects the amine. These groups are stable under acidic/basic conditions but require selective deprotection (e.g., TIPS removal with tetrabutylammonium fluoride (TBAF) and trityl cleavage with trifluoroacetic acid (TFA)) .
- Cyclopentanol core formation : Ring-closing metathesis or cycloaddition reactions are common, with chiral auxiliaries or catalysts to enforce stereochemistry .
- Purification : Use preparative HPLC or silica gel chromatography to isolate enantiomerically pure product. Confirm purity via -NMR and high-resolution mass spectrometry (HRMS) .
Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound?
Answer:
Discrepancies in stereochemical assignments often arise from NMR coupling constants vs. X-ray crystallography data. Methodological solutions include:
- NOESY/ROESY NMR : To confirm spatial proximity of protons and validate stereochemistry .
- X-ray crystallography : Definitive proof of absolute configuration, though crystallization challenges may require derivatization (e.g., forming a stable salt or co-crystal) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (1R,2R,3S,5S)-configured cyclopentane derivatives) to validate dihedral angles and coupling constants .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- Chiral HPLC : To confirm enantiomeric excess (≥98%) using a Chiralpak IA/IB column with hexane/isopropanol gradients .
- NMR spectroscopy : - and -NMR for functional group identification; -NMR to verify TIPS group integrity .
- Mass spectrometry : HRMS (ESI+) to confirm molecular formula (e.g., ) .
Advanced Question: How does the steric bulk of the triisopropylsilyl and trityl groups influence reactivity?
Answer:
- Steric hindrance : The TIPS group reduces nucleophilic attack at the hydroxymethyl position, while the trityl group limits amine participation in unwanted side reactions (e.g., intramolecular cyclization) .
- Kinetic vs. thermodynamic control : Bulky groups favor kinetic products in ring-forming reactions due to restricted conformational flexibility. Computational modeling (DFT) can predict transition states and optimize reaction pathways .
- Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize steric clashes during coupling reactions .
Basic Question: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (Ar/N) to prevent trityl group oxidation .
- Temperature : Long-term storage at –20°C in anhydrous DMSO or dichloromethane minimizes hydrolysis of the TIPS ether .
- Moisture control : Use molecular sieves (3Å) in storage solutions to prevent amine deprotection .
Advanced Question: How can researchers optimize catalytic asymmetric synthesis of the cyclopentanol core?
Answer:
- Catalyst screening : Test chiral phosphoric acids (e.g., TRIP) or transition-metal complexes (e.g., Ru-based catalysts) for enantioselective cyclization .
- Substrate engineering : Introduce directing groups (e.g., boronic esters) to enhance stereochemical control during ring closure .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediates and adjust reaction parameters dynamically .
Basic Question: What are the common synthetic impurities, and how are they characterized?
Answer:
- Diastereomers : Arise from incomplete stereochemical control. Detect via -NMR splitting patterns or chiral HPLC .
- Deprotection byproducts : Trityl cleavage generates triphenylmethanol (detectable by GC-MS) .
- Oxidation products : Hydroxymethyl → carbonyl conversion under aerobic conditions. Confirm via IR (C=O stretch at ~1700 cm) .
Advanced Question: How can mechanistic studies elucidate the role of this compound in nucleoside analog synthesis?
Answer:
- Isotopic labeling : Incorporate or to track oxygen/nitrogen migration during coupling reactions .
- Kinetic isotope effects (KIE) : Compare reaction rates of isotopologues to identify rate-determining steps (e.g., silyl ether formation vs. amine protection) .
- Computational modeling : Map potential energy surfaces (PES) for cyclopentanol ring closure using Gaussian or ORCA software .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential TIPS-related siloxane emissions .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with tritylamino intermediates (possible irritants) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; collect organic solvents for incineration .
Advanced Question: How can researchers validate biological activity hypotheses for derivatives of this compound?
Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modified silyl/trityl groups and test against target enzymes (e.g., kinases) .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding affinity to proteins or nucleic acids .
- In silico docking : Screen derivatives against protein databases (PDB) using AutoDock Vina to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
